2-Methoxycyclohexanamine hydrochloride

Description

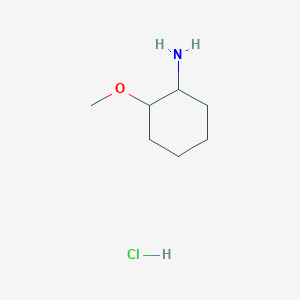

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-methoxycyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-9-7-5-3-2-4-6(7)8;/h6-7H,2-5,8H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFYWPFJJXZHMCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCCC1N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 2 Methoxycyclohexanamine Hydrochloride

Nucleophilic Substitution Reactions Involving the Amine Moiety

The primary amine group in 2-Methoxycyclohexanamine is a key center of reactivity, possessing a lone pair of electrons that makes it an effective nucleophile. cymitquimica.com This characteristic allows it to participate in a variety of nucleophilic substitution reactions, which are fundamental processes involving the formation of a new bond by displacing a leaving group. masterorganicchemistry.com These reactions typically proceed via a bimolecular nucleophilic substitution (S_N2) mechanism, where the amine attacks the electrophilic carbon in a single, concerted step. ucsb.eduyoutube.com

Key research findings in this area focus on two main types of substitution reactions: alkylation and acylation.

Alkylation: The reaction of the amine with alkyl halides (e.g., ethyl bromide) is a classic example of N-alkylation. wikipedia.org However, this process is often complicated by a tendency for over-alkylation. The product of the initial reaction, a secondary amine, is often more nucleophilic than the starting primary amine, leading to subsequent reactions that produce tertiary amines and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com This "runaway" reactivity makes it challenging to selectively synthesize the mono-alkylated product in high yield from primary amines. wikipedia.orgmasterorganicchemistry.com

Acylation: A more controlled and synthetically useful transformation is N-acylation. In this reaction, the amine attacks a more reactive carbonyl compound, such as an acyl chloride or an acid anhydride, to form a stable amide. doi.org This reaction is generally high-yielding and is not prone to over-reaction. A patent for the synthesis of imidazolone (B8795221) derivatives demonstrates this reactivity, where 2-methoxycyclohexanamine hydrochloride is reacted with a heterocyclic compound in the presence of a base, with the amine group acting as the nucleophile to form a new carbon-nitrogen bond. google.com

The following table summarizes these key nucleophilic substitution reactions.

| Reaction Type | Reagent Class | Product Class | Reactivity Notes |

| N-Alkylation | Alkyl Halides (R-X) | Secondary Amines | Prone to over-alkylation, leading to mixtures of secondary, tertiary, and quaternary ammonium salts. wikipedia.orgmasterorganicchemistry.com |

| N-Acylation | Acyl Chlorides (R-COCl) | Amides | Generally a clean and high-yielding reaction, forming a stable amide product. doi.org |

| N-Acylation | Acid Anhydrides (R-CO)₂O | Amides | An effective method for forming amides, often used as an alternative to acyl chlorides. doi.orgresearchgate.net |

| N-Sulfonylation | Sulfonyl Chlorides (R-SO₂Cl) | Sulfonamides | Forms stable sulfonamides, a common derivatization for primary and secondary amines. vanderbilt.edu |

Acid-Base Chemistry and Protonation Equilibria of 2-Methoxycyclohexanamine

The presence of the basic amine group and its existence as a hydrochloride salt define the acid-base chemistry of this compound. The amine group can accept a proton, while the hydrochloride salt is the protonated form.

The basicity of the free amine is described by its pKa value, which for 2-Methoxycyclohexanamine has a predicted value of approximately 9.79. chemicalbook.com This value is characteristic of a moderately strong aliphatic amine base. The compound's designation as a hydrochloride salt signifies that the amine has been treated with hydrochloric acid (HCl) in an acid-base reaction to form the corresponding ammonium chloride salt (R-NH₃⁺Cl⁻). google.com

This leads to a pH-dependent equilibrium in aqueous solutions between the protonated (ammonium) form and the deprotonated (free amine) form.

R-NH₃⁺ + H₂O ⇌ R-NH₂ + H₃O⁺

The position of this equilibrium is governed by the solution's pH relative to the amine's pKa.

| pH Condition | Dominant Species | Properties |

| pH < pKa (e.g., pH < 8) | Protonated form (R-NH₃⁺) | Water-soluble, non-nucleophilic ammonium salt. |

| pH = pKa (e.g., pH ≈ 9.8) | Equal concentrations of R-NH₃⁺ and R-NH₂ | A buffered region where both species are present in significant amounts. |

| pH > pKa (e.g., pH > 11) | Deprotonated form (R-NH₂) | Free amine, less water-soluble, acts as a nucleophile. |

Hydrolytic Pathways and Stability of this compound

The stability of this compound in aqueous environments is a critical parameter. Hydrolysis, the cleavage of chemical bonds by water, is a primary degradation pathway for many organic compounds. nih.gov For this molecule, two functional groups are susceptible to potential hydrolysis: the ether linkage and the carbon-nitrogen bond of the amine.

A safety data sheet for an isomer of the compound notes that it is stable under recommended storage conditions, though it also states that its chemical properties have not been thoroughly investigated. aaronchem.com

Ether Group Stability: Ethers are generally known to be chemically robust and resistant to hydrolysis under neutral or basic conditions. cymitquimica.com Cleavage typically requires harsh conditions, such as concentrated strong acids. Studies on related cyclic ethers, like 2-MeTHF, show that degradation pathways often involve oxidative or radical processes rather than simple hydrolysis. researchgate.net

Amine Group Stability: The carbon-nitrogen single bond in aliphatic amines is also generally stable and not susceptible to hydrolysis under normal environmental conditions.

Based on the known stability of its constituent functional groups, this compound is expected to be hydrolytically stable across a range of environmentally relevant pH values (e.g., pH 4–9). nih.gov A patent describing the synthesis of the hydrochloride salt involves partitioning the compound into an aqueous layer which is then concentrated, suggesting at least short-term stability in acidic aqueous media. google.com However, specific experimental studies on the long-term hydrolytic half-life of this particular compound are not widely available.

Investigations into Functional Group Interconversions and Derivatization

Functional group interconversion (FGI) involves the transformation of one functional group into another through chemical reactions such as substitution, oxidation, or reduction. fiveable.meimperial.ac.uk For this compound, the primary amine group is the most accessible site for a wide range of derivatization reactions, converting it into various other functionalities.

The primary amine can be transformed into a variety of derivatives, a process widely used in medicinal chemistry and materials science. As detailed in a patent, 2-methoxycyclohexanamine can serve as a nucleophilic building block in the synthesis of more complex molecules like imidazolone derivatives. google.com

Key derivatization pathways include:

Amide Formation: Reaction with acyl chlorides or anhydrides yields N-acyl derivatives (amides), which is a common and robust transformation. doi.orgnih.gov

Sulfonamide Formation: Treatment with sulfonyl chlorides produces sulfonamides, which are often highly crystalline and stable derivatives. vanderbilt.edu

Urea and Thiourea Formation: Reaction with isocyanates and isothiocyanates yields the corresponding ureas and thioureas.

Ether Cleavage: While the methoxy (B1213986) group is generally stable, it can be converted to a hydroxyl group through ether cleavage using strong acids like hydrobromic acid (HBr), representing another potential FGI.

The table below outlines several potential functional group interconversions starting from 2-Methoxycyclohexanamine.

| Initial Functional Group | Reagent(s) | Resulting Functional Group | Reaction Type |

| Primary Amine (-NH₂) | Acyl Chloride (RCOCl) | Amide (-NHCOR) | Acylation doi.org |

| Primary Amine (-NH₂) | Sulfonyl Chloride (RSO₂Cl) | Sulfonamide (-NHSO₂R) | Sulfonylation vanderbilt.edu |

| Primary Amine (-NH₂) | Alkyl Halide (RX) | Secondary/Tertiary Amine | Alkylation wikipedia.org |

| Methoxy Ether (-OCH₃) | HBr or HI | Hydroxyl (-OH) | Ether Cleavage |

Structure Activity Relationship Sar Research and Analog Design with 2 Methoxycyclohexanamine Hydrochloride Derivatives

Impact of Stereochemistry on Molecular Interactions and Reactivity

The cyclohexane (B81311) ring of 2-Methoxycyclohexanamine hydrochloride possesses chiral centers at the C1 (bearing the amine group) and C2 (bearing the methoxy (B1213986) group) positions. This gives rise to different stereoisomers, namely cis and trans diastereomers, each existing as a pair of enantiomers (e.g., (1R,2S) and (1S,2R) for the trans configuration). The spatial arrangement of the methoxy and amine groups is a critical determinant of the molecule's interactions and chemical behavior.

The relative orientation of these substituents dictates the molecule's polarity, ability to form hydrogen bonds, and steric profile. For instance, the cis and trans isomers exhibit distinct reactivity profiles in synthetic reactions. The proximity of the methoxy and amine groups in the cis isomer can lead to intramolecular hydrogen bonding, which influences its conformational preferences and can affect the accessibility of the amine's lone pair of electrons for nucleophilic attack. Conversely, the trans isomer, with the substituents on opposite sides of the ring, presents a different steric environment, which can be advantageous in certain synthetic applications where specific stereoselectivity is desired. google.com The chirality imparted by these specific configurations is crucial in fields like asymmetric synthesis, where stereoselectivity is paramount.

Rational Design and Synthesis of this compound Analogues

The rational design of analogues of this compound is a key strategy for fine-tuning its chemical properties for various applications. This process involves the systematic modification of its structure and the subsequent synthesis of these new derivatives.

Research has explored the synthesis of various derivatives with modified cyclohexane rings. For instance, the introduction of fluoro groups or other cycloalkyl moieties has been investigated. google.com These modifications can lead to changes in the molecule's reactivity and interaction with other chemical species. The table below summarizes the effects of different substituents on the cyclohexane ring.

| Substituent | Position | Observed Effect on Molecular Properties |

| Fluoro | C3, C4, etc. | Alters electronic properties and metabolic stability. |

| Alkyl (e.g., Methyl, Ethyl) | Various | Increases lipophilicity and steric bulk. |

| Hydroxyl | Various | Increases polarity and hydrogen bonding capability. |

Direct modification of the methoxy and amine groups offers another avenue for creating diverse analogues. The methoxy group can be replaced with other alkoxy groups (e.g., ethoxy, benzyloxy) to modulate steric hindrance and lipophilicity. The synthesis of such analogues typically involves the reaction of a hydroxyl precursor with the corresponding alkylating agents.

The primary amine group is a versatile handle for a wide range of chemical transformations. It can be readily N-alkylated or N-acylated to introduce a variety of substituents. These modifications can dramatically alter the basicity of the nitrogen atom and introduce new functional groups capable of engaging in different types of chemical interactions. For example, reaction with various electrophiles can lead to the formation of amides, sulfonamides, and ureas, each with unique chemical characteristics. The synthesis of these derivatives often involves standard coupling reactions, sometimes requiring a base like diisopropylethylamine (DIPEA). google.com

Conformational Analysis and its Correlation with Chemical Behavior

The cyclohexane ring is not planar and exists predominantly in a chair conformation to minimize steric and torsional strain. For this compound, the preferred conformation and the axial or equatorial orientation of the methoxy and amine substituents are critical to its chemical behavior.

The trans isomer can exist in two chair conformations: one with both substituents in equatorial positions (diequatorial) and another with both in axial positions (diaxial). The diequatorial conformation is generally more stable due to reduced steric hindrance. The cis isomer also exists in two interconverting chair conformations, with one substituent being axial and the other equatorial.

The conformational equilibrium is influenced by several factors, including steric interactions and electronic effects like the gauche effect. The presence of the hydrochloride salt means the amine group is protonated (-NH3+), which further influences conformational preference due to its increased steric bulk and potential for hydrogen bonding. Understanding these conformational preferences is key to predicting the molecule's reactivity in different chemical environments. For instance, the accessibility of the amine group for a reaction can be significantly different depending on whether it occupies an axial or equatorial position.

Structure-Reactivity Correlations in Derivative Synthesis

A clear correlation exists between the structure of this compound isomers and their reactivity in derivative synthesis. The stereochemical arrangement of the methoxy and amine groups directly impacts the outcome of synthetic transformations.

In reactions where the amine group acts as a nucleophile, its reactivity can be modulated by the neighboring methoxy group. In the cis isomer, the proximity of the methoxy group might sterically hinder the approach of bulky electrophiles or influence the pKa of the amine through intramolecular interactions. In contrast, the trans isomer may allow for less hindered access to the amine group.

Catalytic processes are also sensitive to the substrate's stereochemistry. For example, in the catalytic conversion of lignin-derived guaiacols to cyclohexylamines, specific catalysts like Pd/C have been shown to be effective in the hydrogenation and amination to yield 2-methoxycyclohexanamine. researchgate.net The efficiency and selectivity of such reactions can be dependent on the starting material's stereochemistry and the catalyst's ability to interact with a specific conformer. The synthesis of complex molecules often leverages these structure-reactivity relationships to control the stereochemical outcome of the reaction. google.com

Lack of Specific Computational Research Data for this compound

Therefore, it is not possible to provide a detailed article on the "Computational Chemistry Applications in this compound Research" as outlined in the user's request. The required detailed research findings, data tables, and specific outcomes for the following sections are not available in the searched scientific literature:

Computational Chemistry Applications in 2 Methoxycyclohexanamine Hydrochloride Research

Application of Machine Learning in the Design and Screening of 2-Methoxycyclohexanamine Hydrochloride Derivatives

While general principles of these computational techniques are widely applied in chemical research, their specific application to this compound has not been documented in the available resources. Consequently, the creation of an accurate and scientifically sound article adhering to the requested structure and content is not feasible at this time.

Advanced Applications of 2 Methoxycyclohexanamine Hydrochloride As a Chiral Synthetic Synthon

Utilization in Asymmetric Organocatalysis and Ligand Development

The inherent chirality of 2-methoxycyclohexanamine makes it an attractive building block for the design and synthesis of new chiral ligands and organocatalysts. In asymmetric synthesis, the goal is to produce a specific enantiomer of a chiral product, and the catalyst's structure is paramount in achieving high selectivity.

Research findings indicate that vicinal diamines and amino alcohols based on the chiral cyclohexane (B81311) scaffold are effective in a variety of asymmetric transformations. By modifying the amino group of 2-methoxycyclohexanamine, researchers can synthesize a range of derivatives, such as amides, sulfonamides, or more complex Schiff bases, which can act as ligands for transition metals or as standalone organocatalysts. The fixed spatial relationship between the methoxy (B1213986) and amino groups provides a well-defined chiral environment around the catalytic center, which is essential for effective stereochemical control.

While specific performance data for ligands derived directly from 2-methoxycyclohexanamine is not broadly published, the principles of its use are well-established. Chiral ligands based on the 1,2-disubstituted cyclohexane framework are known to be effective in a range of metal-catalyzed reactions. The methoxy group can act as a hemilabile coordinating group, reversibly binding to a metal center to influence the stability and reactivity of catalytic intermediates. This property is crucial for achieving high enantioselectivity in reactions.

Table 1: Potential Applications in Asymmetric Catalysis This table outlines the types of asymmetric reactions where chiral ligands and organocatalysts derived from scaffolds similar to 2-methoxycyclohexanamine are typically employed.

| Catalytic Application | Reaction Type | Role of the Chiral Synthon |

|---|---|---|

| Asymmetric Hydrogenation | Reduction of C=C, C=O, C=N bonds | Forms part of a chiral phosphine (B1218219) or diamine ligand that coordinates with a metal (e.g., Rhodium, Ruthenium) to direct hydride attack to one face of the substrate. |

| Asymmetric Transfer Hydrogenation | Reduction of ketones and imines | Serves as the chiral backbone for ligands (e.g., Ts-diamine) that facilitate the stereoselective transfer of hydrogen from a source like isopropanol (B130326) or formic acid. |

| Asymmetric Michael Addition | Formation of C-C bonds | Acts as a precursor to a chiral amine organocatalyst that forms a transient chiral enamine or iminium ion, controlling the stereochemical outcome of the conjugate addition. |

| Asymmetric Aldol Reaction | Formation of C-C bonds and β-hydroxy carbonyls | Used to build chiral proline-based or diamine organocatalysts that mimic natural aldolase (B8822740) enzymes, creating a specific chiral environment for the reaction. |

Precursor for Chiral Nitrogen-Containing Heterocyclic Compounds

2-Methoxycyclohexanamine hydrochloride is an effective starting material for the synthesis of enantiomerically pure nitrogen-containing heterocycles. These structures are core components of many pharmaceuticals and agrochemicals. The synthon provides a pre-installed chiral center that can be elaborated into more complex ring systems.

A notable application is in the synthesis of substituted pyridine (B92270) derivatives, which are investigated as potential muscarinic M1 receptor positive allosteric modulators. google.com In these syntheses, the chiral amine of (1S,2S)-2-methoxycyclohexanamine hydrochloride is used as a key nucleophile. For instance, it can be reacted with a suitable electrophilic partner to build a larger molecular framework. The synthesis of (1S,2S)-2-methoxycyclohexanamine hydrochloride itself involves the deprotection of a protected amine precursor, followed by purification. google.com The resulting chiral amine is then incorporated into the final heterocyclic target molecule, ensuring the desired stereochemistry is carried through from the starting material. google.com

The process often involves reacting the amine with a heterocyclic core bearing a leaving group, such as a chlorine or bromine atom, in a nucleophilic aromatic substitution reaction. The chirality of the final product is thus directly inherited from the this compound synthon.

Development of Constrained Analogues for Targeted Research

In medicinal chemistry and drug discovery, understanding the three-dimensional shape (conformation) of a molecule is critical for its interaction with a biological target, such as an enzyme or receptor. This compound is used as a scaffold to create conformationally constrained analogues of biologically active molecules. By incorporating the rigid cyclohexane ring into a drug candidate, chemists can reduce its conformational flexibility.

This rigidity serves two main purposes:

Potency Enhancement: It can lock the molecule into its "bioactive conformation," the specific shape required to bind effectively to its target, thus increasing potency.

SAR Elucidation: It helps researchers understand structure-activity relationships (SAR). By observing how biological activity changes when different rigid linkers are used, scientists can map the optimal spatial arrangement of functional groups required for binding.

The development of modulators for the muscarinic M1 receptor is an area where such principles are applied. google.com By using 2-methoxycyclohexanamine as a building block, researchers can synthesize analogues where the position of the crucial amino group is fixed in space relative to the rest of the molecule. This allows for a precise investigation of the receptor's binding pocket, leading to the design of more selective and effective therapeutic agents. The trans- or cis-arrangement of the methoxy and amino groups provides distinct, non-interchangeable spatial vectors for further chemical elaboration.

Role in the Synthesis of Complex Organic Molecules for Research Purposes

Beyond its role in developing catalysts or specific heterocyclic systems, this compound serves as a reliable chiral building block in multi-step total syntheses of complex organic molecules intended for research. These molecules are often used as chemical probes to investigate biological pathways or to validate new drug targets.

An example of this application is its use in the synthesis of novel pyridine derivatives that act as positive allosteric modulators of the muscarinic M1 receptor, which is a target for treating cognitive disorders like Alzheimer's disease. google.com The synthesis involves a multi-step sequence where the chiral amine is a critical component.

Table 2: Exemplary Synthetic Application of this compound

| Target Molecule Class | Synthetic Role of Synthon | Research Objective | Reference |

|---|---|---|---|

| Pyridine Derivatives | Introduction of a chiral (1S,2S)-2-methoxycyclohexylamino group. | To develop positive allosteric modulators for the muscarinic M1 receptor for potential use in treating cognitive disorders. | google.com |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.